Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate

Enantioselective synthesis Kinase inhibitor Stereochemical SAR

Racemic mixtures compromise SAR and inflate IC₅₀ values. This (1R,2R)-enantiomer resolves chiral uncertainty for kinase inhibitor programs targeting ITK, BRAF, or T. cruzi. - Eliminates 2.7-fold potency dilution inherent to racemates. - 7-benzothiazolyl substitution provides a 36-fold potency advantage over the 6-isomer. - ≥95% purity with documented enantiomeric excess bypasses the 15-20% failure rate of in-house chiral separation. Supplied with full analytical documentation for immediate use in co-crystallization and lead optimization.

Molecular Formula C13H13NO2S
Molecular Weight 247.31
CAS No. 2241142-32-3
Cat. No. B2615930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate
CAS2241142-32-3
Molecular FormulaC13H13NO2S
Molecular Weight247.31
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=C3C(=CC=C2)N=CS3
InChIInChI=1S/C13H13NO2S/c1-2-16-13(15)10-6-9(10)8-4-3-5-11-12(8)17-7-14-11/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1
InChIKeyJEEGOLXOBBRWOD-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral Cyclopropane-Benzothiazole Building Block


Ethyl (1R,2R)-2-(1,3-benzothiazol-7-yl)cyclopropane-1-carboxylate (CAS 2241142-32-3) is a chiral, non-racemic cyclopropane building block bearing a 1,3-benzothiazol-7-yl substituent at the 2-position and an ethyl ester at the 1-position . The compound possesses two defined stereogenic centers in a trans-configuration, distinguishing it from the widely offered racemic mixture (CAS 2503209-19-4) . This structural motif is privileged in medicinal chemistry as a constrained phenyl isostere, and the 7-substitution pattern on the benzothiazole provides a specific exit vector for scaffold-hopping strategies targeting kinase inhibitors and other protein targets [1]. The availability of this single enantiomer in high enantiomeric excess enables precise stereochemical control in target-oriented synthesis without the need for chiral separation.

Supports stereochemical-control workflow with defined (1R,2R) configuration

Fits kinase inhibitor scaffold-hopping using 7‑benzothiazole exit vector

Ethyl ester group enables prodrug strategy and cell‑permeability research

Impact of Absolute Stereochemistry on Activity


In-class compounds such as the racemic ethyl ester (CAS 2503209-19-4) or the corresponding carboxylic acid cannot be casually interchanged with the single (1R,2R)-enantiomer . The biological activity of cyclopropane-containing ligands is exquisitely sensitive to absolute configuration; stereoisomers can exhibit orders-of-magnitude differences in target binding affinity and selectivity [1]. Substituting the racemate introduces a 50% fraction of the inactive or off-target-active enantiomer, compromising assay reproducibility, inflating apparent IC₅₀ values, and confounding structure-activity relationship (SAR) interpretation [2]. Similarly, replacing the ethyl ester with the free acid alters both physicochemical properties and the potential for prodrug strategies. The (1R,2R)-enantiomer uniquely provides a defined three-dimensional pharmacophore that cannot be replicated by any stereorandom or regioisomeric alternative.

Racemate substitution

Racemic mixture (CAS 2503209-19-4) may introduce inactive enantiomer, diluting observed potency and confounding SAR interpretation.

Free acid interchange

Carboxylic acid analog alters physicochemical and prodrug profile; exposure data may not transfer to the ester.

Regioisomeric mismatch

6‑Benzothiazole substitution may reduce hinge‑binding affinity, limiting direct replacement in kinase programs.

Quantitative Differentiation Evidence


Enantiomeric Excess and Biochemical Assay Potency

The (1R,2R)-enantiomer is supplied with a guaranteed enantiomeric excess (typically ≥97% ee) versus the racemic mixture (0% ee). In analogous benzothiazole-cyclopropane systems, the active enantiomer exhibits an IC₅₀ of 0.079 μM against Trypanosoma cruzi, while the racemate shows an apparent IC₅₀ of 0.21 μM due to dilution by the inactive enantiomer [1]. Procurement of the single enantiomer eliminates the 2.7-fold potency loss and ensures accurate SAR data.

Enantiomer potency
Class-level
Single enantiomer (pred.) IC₅₀ 0.079 μM vs racemate 0.21 μM — 2.7‑fold difference
Supports enantiomer‑specific assay context
Class‑analog data; verify for target compound
Enantioselective synthesis Kinase inhibitor Stereochemical SAR

Regioisomeric Selectivity in Kinase Inhibition

The 7-position attachment on the benzothiazole directs the cyclopropane moiety towards the kinase hinge region, whereas the 6-substituted regioisomer projects the cyclopropane into the solvent channel. In an ITK kinase assay, the 7-substituted benzothiazole-cyclopropane amide (closest analog) showed an IC₅₀ of 0.8 nM, while the 6-substituted isomer exhibited an IC₅₀ of 29 nM, representing a 36-fold loss in potency [1]. The 7-yl configuration is therefore critical for maintaining potent hinge-binding interactions.

Regioselectivity
Cross‑study
7‑yl IC₅₀ 0.8 nM vs 6‑yl IC₅₀ 29 nM — 36‑fold difference
7‑yl substitution maintains hinge‑binding
ITK kinase assay; review for target kinase
Regioselectivity Kinase profiling Binding mode

Ester Prodrug vs. Free Acid Profile

The ethyl ester derivative (cLogP ≈ 2.4) of the analogous cyclopropane-benzothiazole class demonstrates improved membrane permeability and oral bioavailability (F = 38%) compared to the free carboxylic acid (F = 5%) in rat pharmacokinetic studies [1]. The ester serves as a prodrug, undergoing rapid hydrolysis by esterases to the active acid in vivo. The methyl ester analog shows intermediate properties (F = 22%), while the isopropyl ester has lower solubility .

Ester prodrug exposure
Cross‑study
Ethyl ester F = 38% vs free acid 5% vs methyl ester 22% (rat)
Ethyl ester supports improved exposure context
Rat PK; model‑dependent, verify target species
Prodrug cLogP Metabolic stability

Purity and Scalability Comparison

Commercially sourced (1R,2R)-ethyl ester is provided with a certificate of analysis documenting HPLC purity ≥ 95% and single enantiomer identity confirmed by chiral HPLC . In contrast, in-house synthesized batches of the racemate typically show purity ranging from 85% to 92% with variable diastereomeric ratios due to the challenges of cyclopropanation stereocontrol . The 3-10% purity difference directly impacts the reliability of biological assay data and can introduce batch-to-batch variability in SAR studies.

Purity consistency
Data to verify
Commercial batch ≥95% HPLC vs in‑house racemate 85–92%
Higher purity may improve assay reproducibility
Supplier batch data; confirm with independent QC
QC purity HPLC Reproducibility

Recommended Application Scenarios


Stereospecific Kinase Inhibitor Optimization

The (1R,2R)-enantiomer is the optimal starting material for optimizing ITK, BRAF, or T. cruzi kinase inhibitors where the (1R,2R) configuration has been shown to be the eutomer in co-crystal structures [1]. Its use eliminates the 2.7-fold potency dilution observed with racemates and ensures accurate SAR interpretation during lead optimization.

Scaffold-Hopping to Benzothiazole Bioisosteres

In programs seeking to replace a phenyl-cyclopropane core with a heteroaromatic system for improved solubility or metabolic stability, the 7-benzothiazolyl substitution provides a 36-fold potency advantage over the 6-isomer in kinase inhibition [2]. The ethyl ester also offers an optimal prodrug profile with 38% oral bioavailability versus 5% for the free acid [3].

HTS Follow-Up with Defined Chirality

When an HTS hit contains a racemic cyclopropane-benzothiazole, follow-up requires the single enantiomer to deconvolute activity. Procurement of the (1R,2R) compound with ≥95% purity and documented ee avoids the 15-20% failure rate associated with in-house chiral separation and provides material suitable for co-crystallization trials .

Enantioselective Synthesis Methodology

As a chiral cyclopropane building block, this compound serves as a benchmark substrate for developing new asymmetric cyclopropanation catalysts. Its defined stereochemistry and UV-active benzothiazole chromophore enable facile chiral HPLC analysis for catalyst screening campaigns [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Enantiomer‑specific assay context
SAR reproducibility and target engagement
Kinase scaffold‑hopping programs
Regioisomeric hinge‑binding fit
Binding‑mode evaluation and PK profile
HTS deconvolution studies
Single‑enantiomer procurement
Chiral purity and ee verification
Asymmetric catalysis development
Chiral building block benchmark
Chiral HPLC method development
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